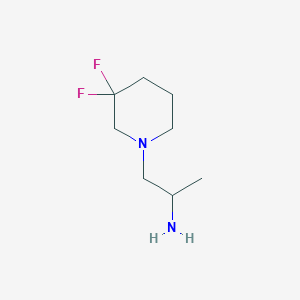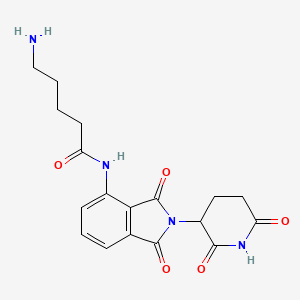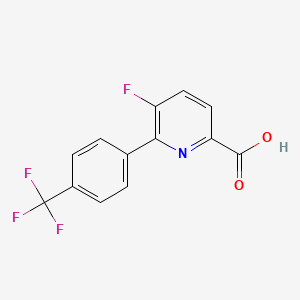![molecular formula C20H20Cl2N2O B12076684 2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole CAS No. 261178-19-2](/img/structure/B12076684.png)
2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Oxadiazole, 2-(2,4-dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]- is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its diverse range of applications in medicinal chemistry, agrochemistry, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of hydrazides with carbon disulfide, followed by oxidation to form the oxadiazole ring. Another approach involves the reaction of hydrazides with aldehydes or ketones in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
化学反応の分析
Types of Reactions
1,3,4-Oxadiazole derivatives undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction of the oxadiazole ring can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxadiazole N-oxides: Formed through oxidation.
Hydrazine Derivatives: Formed through reduction.
Substituted Oxadiazoles: Formed through substitution reactions.
科学的研究の応用
1,3,4-Oxadiazole derivatives have a wide range of applications in scientific research:
Medicinal Chemistry: These compounds exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral activities.
Agrochemistry: Used as herbicides, fungicides, and insecticides due to their potent biological activities.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs), liquid crystals, and photovoltaic cells.
作用機序
The mechanism of action of 1,3,4-oxadiazole derivatives varies depending on their application:
Medicinal Chemistry: These compounds often target enzymes or receptors involved in disease pathways.
Agrochemistry: They act on specific biochemical pathways in pests or weeds, leading to their death or growth inhibition.
類似化合物との比較
1,3,4-Oxadiazole derivatives are compared with other heterocyclic compounds such as:
1,2,4-Oxadiazoles: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring, leading to distinct chemical and biological properties.
1,3,4-Thiadiazoles: These compounds contain sulfur instead of oxygen in the ring, which imparts different reactivity and biological activities.
List of Similar Compounds
- 1,2,4-Oxadiazole
- 1,3,4-Thiadiazole
- 1,2,3-Triazole
- 1,2,4-Triazole
特性
CAS番号 |
261178-19-2 |
|---|---|
分子式 |
C20H20Cl2N2O |
分子量 |
375.3 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H20Cl2N2O/c1-12(2)10-14-4-6-15(7-5-14)13(3)19-23-24-20(25-19)17-9-8-16(21)11-18(17)22/h4-9,11-13H,10H2,1-3H3 |
InChIキー |
SMPAHYZGHOIXHA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B12076604.png)

![N-[2-(3-methoxyphenyl)ethyl]nitrous amide](/img/structure/B12076614.png)




![[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12076650.png)
![4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)
![4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile](/img/structure/B12076662.png)


![2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)
